3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile
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Overview
Description
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is a versatile chemical compound with intriguing properties It is characterized by the presence of a hydroxyl group, a nitrile group, and a methylidenecyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile typically involves the following steps:
Formation of the Methylidenecyclobutyl Moiety: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile react to form the cyclobutyl ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Nitrile Group Addition: The nitrile group can be added through a cyanation reaction, where a suitable precursor is treated with a cyanide source, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The nitrile group can be reduced to form an amine, using reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, or sulfuryl chloride.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Halides, ethers.
Scientific Research Applications
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-(3-methylcyclobutyl)propanenitrile: Lacks the methylidene group, which may affect its reactivity and applications.
3-hydroxy-3-(3-ethylidenecyclobutyl)propanenitrile: Contains an ethylidene group instead of a methylidene group, leading to different chemical properties.
3-hydroxy-3-(3-methylidenecyclopropyl)propanenitrile: Features a cyclopropyl ring instead of a cyclobutyl ring, which can influence its stability and reactivity.
Uniqueness
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is unique due to the presence of the methylidenecyclobutyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2353566-04-6 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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